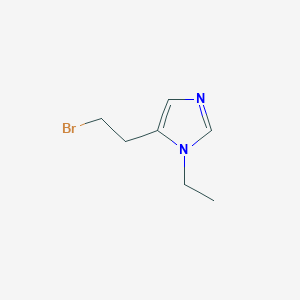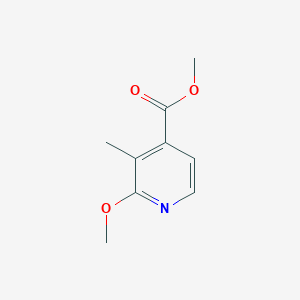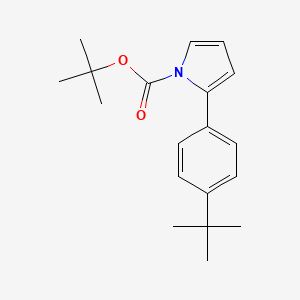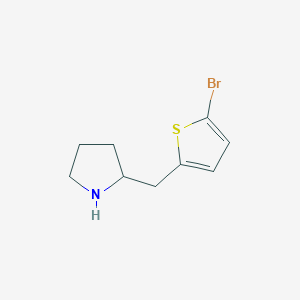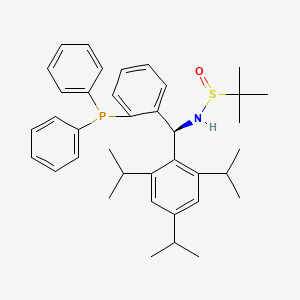
(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphanyl group. This is achieved through the reaction of chlorodiphenylphosphine with a suitable nucleophile.
Introduction of the Chiral Sulfinamide: The chiral sulfinamide is introduced via a reaction with a chiral auxiliary, such as (S)-tert-butanesulfinamide.
Coupling Reaction: The final step involves coupling the diphenylphosphanyl group with the chiral sulfinamide in the presence of a base, such as sodium hydride, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a catalyst.
Substitution: The sulfinamide group can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the substrate.
Substitution: Substituted sulfinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the production of chiral molecules with high enantiomeric excess.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for probing the stereochemistry of biological processes.
Medicine
In medicine, the compound is explored for its potential in drug synthesis. Its ability to produce chiral drugs with high purity is crucial for developing effective pharmaceuticals.
Industry
Industrially, ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of fine chemicals and agrochemicals. Its role in asymmetric synthesis ensures the production of compounds with the desired stereochemistry.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers, creating a chiral environment that facilitates enantioselective reactions. The molecular targets include transition metal complexes, and the pathways involve the formation of chiral intermediates that lead to the desired enantiomeric products.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-trimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its bulky 2,4,6-triisopropylphenyl group. This steric hindrance enhances its selectivity and efficiency in asymmetric catalysis, making it superior to similar compounds with less bulky substituents.
Properties
Molecular Formula |
C38H48NOPS |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h10-28,37,39H,1-9H3/t37-,42?/m1/s1 |
InChI Key |
QFFCRNRZGCZTNL-SZUYGLCUSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


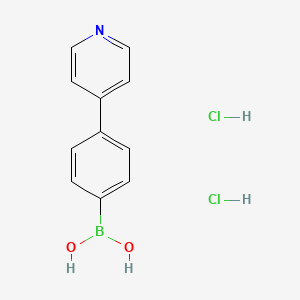
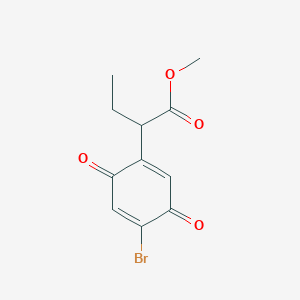

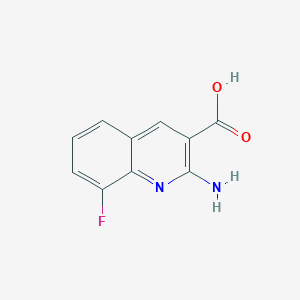
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)

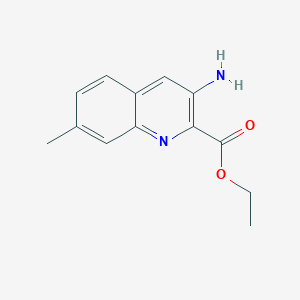
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)

